molecular formula C15H18N2 B1612343 2-(4-Ethylphenyl)-5-propylpyrimidine CAS No. 98495-11-5

2-(4-Ethylphenyl)-5-propylpyrimidine

Cat. No.: B1612343
CAS No.: 98495-11-5
M. Wt: 226.32 g/mol
InChI Key: BGEYOSFUJVDPRV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-propylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrimidine ring substituted with a 4-ethylphenyl group at the second position and a propyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-5-propylpyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-propylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Ethylphenyl)-5-propylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-5-propylpyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

2-(4-Ethylphenyl)-5-propylpyrimidine can be compared with other similar compounds, such as:

    2-Phenylpyrimidine: Lacks the ethyl and propyl substituents, leading to different chemical and biological properties.

    2-(4-Methylphenyl)-5-propylpyrimidine: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    2-(4-Ethylphenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a propyl group, influencing its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-3-5-13-10-16-15(17-11-13)14-8-6-12(4-2)7-9-14/h6-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEYOSFUJVDPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561376
Record name 2-(4-Ethylphenyl)-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98495-11-5
Record name 2-(4-Ethylphenyl)-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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